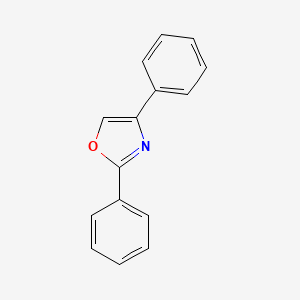

2,4-Diphenyloxazole

Descripción

Historical Context and Evolution of Research Perspectives

The formal synthesis of the oxazole (B20620) entity dates back to 1962, with the chemistry of oxazoles being established as early as 1876 through the synthesis of 2-methyloxazole. semanticscholar.org A notable synthesis of oxazole derivatives was described in 1909. rsc.org The prominence of the oxazole ring system grew significantly with the discovery of penicillin. semanticscholar.org Over the years, research has expanded to explore various substituted oxazoles, with a focus on their synthesis and biological activities. chemmethod.comresearchgate.net

Initially, research on diphenyloxazole compounds, such as the isomer 2,5-diphenyloxazole (B146863) (PPO), was heavily focused on their application as scintillators for detecting ionizing radiation in fields like nuclear medicine and radiography. chemimpex.comsolubilityofthings.comontosight.aigoogle.com This was due to their ability to emit fluorescence upon excitation. chemimpex.comsolubilityofthings.com

The evolution of research has seen a broadening of perspectives beyond scintillation. The unique photophysical properties of diphenyloxazole derivatives have led to their investigation in organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). solubilityofthings.comchemimpex.com Furthermore, the oxazole scaffold, including diphenyloxazole derivatives, has become a significant area of interest in medicinal chemistry. semanticscholar.orgtandfonline.combohrium.comjetir.org Researchers have synthesized and screened numerous derivatives for a range of biological activities, including anticancer and antioxidant properties. researchgate.netdaneshyari.com For instance, studies have explored diphenyloxazole derivatives as potent and selective antagonists for the human prostaglandin (B15479496) EP(4) receptor. nih.gov The synthesis of 2,4-diphenyloxazole derivatives has been a key area, with various methods being developed to create novel compounds with potential therapeutic applications. researchgate.netdaneshyari.com

Significance of Oxazole Heterocycles in Contemporary Chemical Science

Oxazole and its derivatives are a vital class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms, which are extensively utilized in medicinal chemistry, materials science, and various industrial applications. semanticscholar.orgtandfonline.com Their significance stems from their versatile chemical properties and diverse biological activities. bohrium.comclockss.org

In Medicinal Chemistry: The oxazole nucleus is a key structural motif in numerous pharmacologically active compounds. semanticscholar.orgtandfonline.comjetir.org Oxazole derivatives have been developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic agents. chemmethod.combohrium.com The ability of the oxazole ring to engage with biological targets like enzymes and receptors through various non-covalent interactions makes it a valuable scaffold in drug discovery. semanticscholar.orgtandfonline.com Structure-activity relationship (SAR) studies are frequently conducted to optimize the biological activity of oxazole-based compounds. tandfonline.commuseonaturalistico.it

In Materials Science: The photophysical properties of oxazole derivatives, particularly their fluorescence, make them crucial components in the development of advanced materials. chemimpex.comchemimpex.com They are used as fluorescent dyes and probes in biological imaging and analytical techniques. chemimpex.comchemimpex.com In the field of organic electronics, oxazoles are employed in the fabrication of OLEDs and organic photovoltaic cells due to their stability and light-emitting capabilities. solubilityofthings.comchemimpex.com Theoretical studies, such as those using Density Functional Theory (DFT), are employed to understand and predict the electronic and optical properties of these materials for applications like dye-sensitized solar cells (DSSCs). psgcas.ac.in

The general synthetic utility of oxazoles is also a significant aspect of their importance. They serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecules. researchgate.netclockss.org Various synthetic methodologies, including one-pot syntheses and reactions utilizing different catalysts, have been developed to efficiently produce a wide array of substituted oxazoles. clockss.orgacs.org

Scope and Research Objectives for this compound Studies

Current research on this compound and its derivatives is multifaceted, with objectives spanning from fundamental synthesis to applied biological and materials science investigations.

Synthesis and Characterization: A primary objective is the development of novel and efficient synthetic routes to produce 2,4-disubstituted oxazoles. researchgate.netdaneshyari.com This includes the synthesis of derivatives with various substituents on the phenyl rings to explore their structure-activity relationships. researchgate.netdaneshyari.com For example, one method involves the reaction of substituted benzoic acids with phenylacyl bromide, followed by cyclization with acetamide (B32628). daneshyari.com Characterization of these new compounds is thoroughly performed using techniques such as FT-IR, ¹H-NMR, and mass spectrometry. chemmethod.comdaneshyari.com

Biological Evaluation: A significant portion of the research focuses on evaluating the biological potential of newly synthesized this compound derivatives. Key objectives include:

Anticancer Activity: Screening compounds for their cytotoxic effects against various cancer cell lines, such as HepG2 and HeLa cells, and determining their IC50 values. researchgate.netdaneshyari.com

Antioxidant Activity: Assessing the radical scavenging properties of the compounds using methods like the DPPH and nitric oxide radical scavenging assays. researchgate.netdaneshyari.com

Other Therapeutic Targets: Investigating their potential as antagonists for specific receptors, as seen in studies of diphenyloxazoles targeting the prostaglandin EP(4) receptor. nih.gov In silico studies, including molecular docking, are also employed to predict the binding affinity of these compounds to biological targets like the PPARγ receptor. rroij.com

Materials Science Applications: While much of the specific application-focused research has been on the 2,5-isomer, the fundamental photophysical properties of the diphenyloxazole core suggest potential applications for the 2,4-isomer as well. Research objectives in this area would logically include:

Photophysical Characterization: Detailed investigation of the absorption and emission properties of this compound derivatives. acs.orgacs.org

Organic Electronics: Exploring their suitability as materials for organic electronic devices, such as OLEDs and sensors, leveraging their fluorescence and stability. chemimpex.comsolubilityofthings.comontosight.ai

A summary of key research areas for diphenyloxazole compounds is presented in the table below.

| Research Area | Key Objectives | Relevant Isomer(s) |

| Scintillation | Development of materials for radiation detection. chemimpex.comgoogle.com | 2,5-Diphenyloxazole chemimpex.comgoogle.com |

| Medicinal Chemistry | Synthesis and evaluation of anticancer, antioxidant, and anti-inflammatory agents. bohrium.comresearchgate.netdaneshyari.com | This compound, 2,5-Diphenyloxazole researchgate.netdaneshyari.comnih.govnih.gov |

| Materials Science | Development of fluorescent dyes, probes, and materials for organic electronics (OLEDs). solubilityofthings.comchemimpex.com | 2,5-Diphenyloxazole, 2-Methyl-4,5-diphenyloxazole solubilityofthings.comchemimpex.com |

| Synthetic Chemistry | Creation of novel and efficient synthetic pathways. researchgate.netnih.govresearchgate.net | This compound, 2,4,5-Trisubstituted Oxazoles researchgate.netnih.govresearchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-diphenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPXKQHLZATXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033702 | |

| Record name | 2,4-Diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-41-5, 28061-11-2 | |

| Record name | 2,4-Diphenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diphenyloxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Diphenyloxazole

Established Synthetic Pathways for the 2,4-Diphenyloxazole Core Scaffold

The synthesis of the this compound core has been approached through several established routes, each with its own set of advantages and limitations. These pathways include conventional multistep reactions, the application of catalytic systems, advanced energy-input techniques, and streamlined one-pot protocols.

Conventional Multistep Reaction Systems

Classical methods for synthesizing the this compound scaffold often involve a sequence of discrete reaction steps. A common approach involves the Hantzsch synthesis, which is the condensation of an α-haloketone with an amide. lookchem.com Another prominent multistep method is the Robinson-Gabriel synthesis, which utilizes the cyclization of N-acyl-α-amino ketones. ijpsonline.com

Catalytic Approaches in Oxazole (B20620) Synthesis

Catalysis has significantly advanced the synthesis of oxazoles, offering milder reaction conditions and improved efficiency. Various metals, including palladium, copper, and silver, have been employed to facilitate the formation of the oxazole ring.

Copper(II) triflate [Cu(OTf)2] has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides, providing good yields. researchgate.net Silver triflate (AgOTf) has also been utilized to promote the cyclization of haloketones with substituted arylamides. ijpsonline.com

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing substituted oxazoles. For instance, the synthesis of 2,5-disubstituted oxazoles has been achieved through a palladium-catalyzed three-step, one-pot procedure involving amidation, acylation, and cycloisomerization starting from propargyl amine and acid chlorides. thieme-connect.com

Table 1: Catalytic Systems in Oxazole Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Copper(II) triflate (Cu(OTf)2) | α-Diazoketones and amides | 2,4-Disubstituted oxazoles | researchgate.net |

| Silver triflate (AgOTf) | Haloketones and arylamides | 2,4-Disubstituted and 2,4,5-trisubstituted oxazoles | ijpsonline.com |

| Palladium(II) acetate (B1210297) (Pd(OAc)2) | Arenes and aliphatic nitriles | 2,4,5-Trisubstituted oxazoles | researchgate.net |

| Copper(I) iodide (CuI) | α-Methylene ketones and benzylamines | 2,4,5-Trisubstituted oxazoles | acs.org |

Advanced Synthetic Techniques (e.g., Microwave-Assisted and Sonochemical Methods)

To accelerate reaction times and improve yields, advanced synthetic techniques such as microwave irradiation and sonochemistry have been applied to oxazole synthesis. Microwave-assisted synthesis has been successfully used for the preparation of various oxazole derivatives, often leading to significantly reduced reaction times and higher yields compared to conventional heating. mdpi.comresearchgate.net For example, the synthesis of benzoxazoles has been achieved under microwave irradiation using a deep eutectic solvent as a catalyst. mdpi.com

Sonochemical methods, which utilize ultrasound to induce chemical reactions, have also been employed for the synthesis of polyarylated oxazoles. The ultrasound-assisted one-pot synthesis of 2-aryl substituted 4,5-diphenyloxazoles has been demonstrated, starting from benzoin (B196080) and benzylamines in the presence of 2-iodoxybenzoic acid (IBX). molaid.com

One-Pot Synthesis Protocols for 2,4-Disubstituted and Trisubstituted Oxazoles

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single procedure without the need for intermediate isolation. Several one-pot methods for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles have been developed.

A novel one-pot synthesis of 2,4-disubstituted oxazoles utilizes ketones and phenyltrimethylammoniumtribromide (PTT) as an in-situ brominating agent in an ionic liquid. lookchem.com For the synthesis of 2,4,5-trisubstituted oxazoles, a one-pot tandem reaction involving a Passerini three-component coupling, Staudinger reaction, aza-Wittig reaction, and isomerization has been reported. thieme-connect.com Another efficient one-pot method involves a copper-catalyzed aerobic oxidative annulation of ketones and amines. acs.org Furthermore, a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. beilstein-journals.orgnih.govmendeley.com

Functionalization Strategies and Derivatization of the this compound Ring System

Once the this compound core is assembled, further diversification can be achieved through various functionalization strategies. C-H functionalization has emerged as a particularly powerful tool for the direct introduction of new substituents onto the oxazole ring, avoiding the need for pre-functionalized starting materials.

C-H Functionalization Reactions (e.g., Palladium-Catalyzed C5-Alkylation)

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, and its application to oxazoles has enabled the direct functionalization at specific positions. nih.gov The direct C5-alkylation of oxazoles using alkylboronic acids as alkyl donors has been achieved via a Pd(II)-catalyzed C-H bond activation. sci-hub.se This reaction proceeds in moderate to good yields and exhibits good functional group tolerance. sci-hub.se

Interestingly, it was found that 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) served as a better promoter for this transformation compared to the more commonly used benzoquinone (BQ). sci-hub.se The reaction is tolerant of various functional groups, including C-halogen bonds, which allows for subsequent modifications. sci-hub.se Notably, the presence of a strong electron-withdrawing group at the C4-position is not a prerequisite for this reaction to proceed effectively, as demonstrated by the successful alkylation of this compound. sci-hub.se

Table 2: Palladium-Catalyzed C5-Alkylation of Oxazoles

| Oxazole Substrate | Alkylating Agent | Catalyst System | Additive | Product | Reference |

| 2-Phenyloxazole-4-carboxylates | Alkylboronic acids | Pd(OAc)2 | DDQ | C5-Alkylated oxazoles | sci-hub.se |

| This compound | Alkylboronic acids | Pd(OAc)2 | DDQ | C5-Alkylated this compound | sci-hub.se |

Regioselective Substitution Reactions on the Oxazole Nucleus

The oxazole ring, while aromatic, exhibits distinct reactivity patterns that allow for regioselective substitutions. The positions on the oxazole nucleus are not equally susceptible to substitution, with the C2, C4, and C5 positions showing different reactivities towards electrophiles and nucleophiles.

Electrophilic substitution on the oxazole ring generally occurs at the C5-position, especially when an electron-donating group is present, which activates the ring towards electrophilic attack. tandfonline.com In contrast, nucleophilic substitution reactions are rare but can occur, with the reactivity order being C2 > C4 > C5. tandfonline.com This preference for the C2 position is attributed to the influence of the adjacent heteroatoms.

Metallation of the oxazole ring, followed by quenching with an electrophile, provides a powerful method for regioselective functionalization. For instance, treatment of 2,5-diphenyloxazole (B146863) with a strong base can lead to the formation of a 4-lithiated species. This intermediate can then react with various electrophiles to introduce substituents at the C4 position. clockss.org While this example uses a 2,5-disubstituted oxazole, the principles of metallation and subsequent reaction with electrophiles are applicable to the this compound system for substitution at the 5-position.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the regioselective substitution of halo- or triflate-substituted oxazoles. ignited.in For instance, 2,4-dihalooxazoles can undergo regioselective Suzuki-Miyaura cross-coupling reactions, demonstrating the ability to selectively functionalize one position over another. ignited.in

Synthesis of Novel Substituted this compound Derivatives

Several synthetic methodologies have been developed to access novel substituted this compound derivatives. These methods often involve the construction of the oxazole ring from acyclic precursors, allowing for the incorporation of various substituents.

One common approach involves the condensation of substituted benzoic acids with phenacyl bromide in the presence of triethylamine (B128534) to form phenylacyl esters. These esters are then refluxed with acetamide (B32628) to yield 2,4-disubstituted oxazoles. researchgate.netdaneshyari.com This method has been successfully employed to synthesize a series of fifteen novel 2,4-disubstituted oxazole derivatives. researchgate.netdaneshyari.com

Another versatile method for the synthesis of 2,4-disubstituted oxazoles is the Bredereck reaction, which involves the reaction of α-haloketones with amides. ijpsonline.com A related approach, the Blümlein-Lewy reaction, utilizes the cyclization of an amide with an α-haloketone. researchgate.net

More contemporary methods include copper(II) triflate-catalyzed coupling of α-diazoketones with amides, which has been shown to produce 2,4-disubstituted oxazoles in good yields. ijpsonline.com Additionally, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, showcasing the power of transition metal catalysis in constructing complex oxazole derivatives. tandfonline.com A silver-mediated one-step procedure has also been reported for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. researchgate.net

Table 1: Synthesis of Substituted this compound Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic transformations.

Cyclization and Dehydration Mechanisms in Oxazole Formation

The formation of the oxazole ring from acyclic precursors typically involves a cyclization step followed by dehydration. In the Robinson-Gabriel synthesis, a 2-acylamino ketone undergoes intramolecular cyclization and subsequent dehydration to form the oxazole. cutm.ac.in The mechanism involves the protonation of the acylamino keto moiety, which facilitates the cyclization. The resulting intermediate then undergoes dehydration in the presence of a mineral acid. ijpsonline.com The choice of the cyclo-dehydrating agent can significantly impact the yield, with polyphosphoric acid often providing better results than reagents like phosphorus pentachloride (PCl5), sulfuric acid (H2SO4), or phosphorus oxychloride (POCl3). ijpsonline.com

In gold-catalyzed oxidative [3 + 2] annulations between terminal alkynes and carboxamides, a proposed mechanism involves the attack of the amide's carbonyl oxygen onto an α-oxo gold carbene intermediate. acs.org This leads to an imidate which then cyclizes to an oxazolinol. Subsequent in-situ dehydration affords the 2,4-disubstituted oxazole. acs.org

Pyrolytic Decomposition Pathways and Reaction Intermediates (e.g., Radical and Carbene Mechanisms)

The thermal stability and decomposition of oxazoles have been investigated through flash vacuum pyrolysis (FVP). A study on 2,5-diphenyloxazole, a close analogue of this compound, revealed high thermal stability, with significant conversion (91%) only occurring at 1000°C. mdpi.com The pyrolysis resulted in a complex mixture of products, including benzonitrile, phenylacetonitrile, biphenyl, diphenylmethane (B89790), fluorene (B118485), and o-benzylbenzonitrile as the major product. mdpi.comresearchgate.net

To rationalize the formation of these products, a mechanism involving both radical and carbene intermediates was proposed. mdpi.comlew.ro The initial step is thought to be the homolytic cleavage of the oxazole ring, leading to various radical fragments. These highly reactive species can then undergo a cascade of reactions, including fragmentation, rearrangement, and combination, to form the observed products. The presence of products like diphenylmethane and fluorene strongly suggests the involvement of radical pathways. The formation of o-benzylbenzonitrile is also explained through a series of radical and carbene-mediated steps. lew.ro

Table 2: Products from the Flash Vacuum Pyrolysis of 2,5-Diphenyloxazole at 1000°C

| Product | |

|---|---|

| Benzonitrile | |

| Phenylacetonitrile | |

| Biphenyl | |

| Diphenylmethane | |

| Fluorene | |

| o-Benzylbenzonitrile (major product) | |

| Phenanthrene | |

| Anthracene (B1667546) | |

| 9,10-Anthraquinone | |

| 2-Phenylindole | |

| 3-Phenylindole |

Data from a study on the pyrolysis of 2,5-diphenyloxazole, a structural isomer of this compound. mdpi.com

Photodecomposition Processes and Product Formation

The photodecomposition of diphenyloxazoles is a relevant area of study, particularly in the context of their use as scintillators. Irradiation of 2,5-diphenyloxazole (PPO) with ultraviolet light can lead to its decomposition. unm.edu The presence of oxygen and water can accelerate this process. unm.edu

One proposed photochemical rearrangement pathway for PPO involves the formation of 3,5-diphenylisoxazole (B109209) and this compound. rsc.org The primary reaction pathway for the photo-oxidation of the oxazole ring is believed to be a [4+2]-cycloaddition of singlet oxygen. cdu.edu.au This reaction is thought to produce an unstable bicyclic endoperoxide, which then rearranges to form other products. cdu.edu.au In the case of 2,5-diphenyloxazole, a mechanism involving a 1,4-peroxidation of the oxazole ring has been suggested, which would then rearrange to form N-formyldibenzamide. unm.edu

Cycloaddition Reactions Involving this compound (e.g., Aza [4+2] Cycloadditions)

This compound can participate in cycloaddition reactions, acting as a diene component. An example is the aza [4+2] cycloaddition reaction with benzyne (B1209423), generated from a tetrayne substrate. researchgate.net In this reaction, an intermediate formed from the tetrayne undergoes a cycloaddition with this compound. researchgate.net However, instead of the expected adduct of two benzyne molecules, a carbonylation product on the benzene (B151609) ring is formed. researchgate.net

Oxazoles can also react with various dienophiles, such as alkenes and alkynes, in Diels-Alder type reactions to form pyridine (B92270) derivatives after the extrusion of a small molecule. cutm.ac.in The regioselectivity of these reactions with unsymmetrical dienophiles is an important consideration.

Advanced Photophysical Properties and Optoelectronic Applications of 2,4 Diphenyloxazole

Fundamental Photophysical Characterization of 2,4-Diphenyloxazole

The interaction of this compound with light is characterized by its distinct absorption and emission properties, high fluorescence quantum yield, and specific luminescence mechanisms. These characteristics are fundamental to its application in optoelectronics.

Absorption and Emission Spectroscopy

The photophysical behavior of this compound is initiated by the absorption of photons, which elevates the molecule to an excited electronic state. Subsequent relaxation to the ground state is accompanied by the emission of light, a process known as fluorescence.

Steady-state measurements reveal the characteristic wavelengths at which the molecule absorbs and emits light. In ethanol, this compound exhibits a weakly structured absorption band centered at 305 nm. nih.gov Its fluorescence emission spectrum, when excited with a single photon, is also well-defined. nih.gov The absorption maximum (λmax) has been reported at 303 nm. scientificlabs.ie The fluorescence emission has been noted at a wavelength of 375 nm. scientificlabs.iechemicalbook.comscientificlabs.com

Time-resolved emission spectroscopy provides insights into the lifetime of the excited state. Studies on plastic-embedded this compound (DPO) have been conducted to understand its temporal dynamics at both room and cryogenic temperatures. acs.org These investigations help in elucidating the pathways of energy dissipation from the excited state.

Table 1: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Solvent/Medium | Citation |

|---|---|---|---|

| Absorption Maximum | 305 | Ethanol | nih.gov |

| Absorption Maximum | 303 | Not Specified | scientificlabs.ie |

| Fluorescence Emission | 375 | Not Specified | scientificlabs.iechemicalbook.comscientificlabs.com |

| Emission Peak | 385 | Not Specified | ottokemi.comottokemi.com |

Fluorescence Quantum Yield Analysis

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It represents the ratio of photons emitted to the photons absorbed. This compound is recognized for its high quantum yield, which makes it an effective emitter of light. scientificlabs.iechemicalbook.comscientificlabs.com In cyclohexane, the quantum yield of 2,5-diphenyloxazole (B146863) has been reported to be 1. omlc.org Another report states a fluorescence quantum yield between 85% and 95%. researchgate.net This high efficiency is a key factor in its use in applications requiring bright fluorescence, such as scintillation detectors.

Luminescence Mechanisms

The luminescence of this compound primarily involves singlet-singlet electronic transitions. Upon absorption of a photon, the molecule is excited from its ground singlet state (S0) to a higher singlet excited state (Sn). It then rapidly relaxes non-radiatively to the lowest excited singlet state (S1). The subsequent radiative transition from S1 back to S0 results in the observed fluorescence. The similarity between the emission spectra obtained through one-photon and two-photon excitation suggests that the same excited state is involved in both processes. nih.gov

In addition to prompt fluorescence, studies on plastic-embedded this compound have also investigated phosphorescence and delayed fluorescence. acs.org Phosphorescence is a slower emission process that involves a transition from an excited triplet state (T1) to the ground singlet state (S0). Delayed fluorescence can occur through triplet-triplet annihilation, where two molecules in the T1 state interact to produce one molecule in the S1 state, which then fluoresces. Research indicates that for plastic-embedded DPO, the amount of delayed fluorescence is consistently greater than that of phosphorescence. acs.org

This compound in Scintillation Materials Science

The excellent fluorescent properties of this compound make it a vital component in the field of scintillation materials, which are used for the detection of ionizing radiation.

Role as a Fluorescent Component in Radiation Detection

This compound is widely used as a scintillator, a substance that emits light when it absorbs ionizing radiation. scientificlabs.iechemicalbook.comscientificlabs.comsolubilityofthings.commedchemexpress.comchemimpex.com In plastic scintillators, it is often used as a dopant to enhance the photo-electric feedback for detecting nuclear materials. scientificlabs.iechemicalbook.comottokemi.comottokemi.com When high-energy particles or photons pass through a scintillator material (often a plastic or liquid solvent), they excite the solvent molecules. These excited solvent molecules then efficiently transfer their energy to the this compound molecules. The this compound then de-excites by emitting fluorescence, producing a pulse of light that can be detected by a photodetector. This process allows for the detection and measurement of the incident radiation.

Wavelength Shifting Capabilities in Scintillator Systems

This compound also functions as a wavelength shifter in scintillator systems. scientificlabs.iechemicalbook.comscientificlabs.comottokemi.comottokemi.comuj.edu.pl In this role, it absorbs the primary scintillation light, which is often in the ultraviolet region, and re-emits it at a longer wavelength. ottokemi.comottokemi.com This is crucial because the photocathodes of photomultiplier tubes (PMTs), which are commonly used to detect the scintillation light, are often more sensitive to the blue region of the spectrum where this compound emits. solubilityofthings.com For instance, its emission peak is around 385 nm. ottokemi.comottokemi.com This process of absorbing a higher energy photon and emitting a lower energy photon is known as a Stokes shift. The large Stokes shift of this compound contributes to its effectiveness as a wavelength shifter. scientificlabs.iechemicalbook.comscientificlabs.com

Optimization as a Dopant in Plastic and Liquid Scintillators

This compound is a versatile organic compound that serves as a fluorescent tracer and a key component in the development of scintillation detectors for radiation measurement. chemimpex.com Its utility in these detectors stems from its ability to emit light upon excitation by ionizing radiation. chemimpex.com

In plastic scintillators, the optimization process often involves incorporating the fluorescent molecule directly into the polymer matrix. For instance, in poly(vinyltoluene) (PVT)-based scintillators, over-doping with a similar compound, 2,5-diphenyloxazole (PPO), can lead to mechanical and efficiency issues. acs.org To overcome such problems, derivatives of these fluors can be functionalized with polymerizable groups, like methacrylate (B99206), allowing them to be copolymerized with the primary monomer (e.g., vinyltoluene). This approach creates more stable plastic scintillators by preventing dopant aggregation and leaching, thereby improving mechanical and thermal stability while maintaining performance. acs.org While this specific research focused on a PPO derivative, the principle applies to the integration of similar chromophores like this compound into plastic matrices.

In the realm of liquid scintillators, which generally offer better radiation resistance but lower light yields than solid-state versions, this compound's isomer, PPO, has been used to enhance performance. nih.govresearchgate.net A significant advancement involves the hybridization of perovskite nanocrystals with organic molecules like PPO in liquid scintillators. nih.govnih.gov This combination has been shown to produce highly competitive radioluminescence quantum yields. nih.govnih.gov The energy transfer dynamics between the solvent and solutes like diphenyloxazole derivatives are crucial for the scintillator's efficiency. mdpi.com The choice of primary and secondary wavelength shifters, a role that diphenyloxazole compounds can fill, is critical for optimizing the detector's response to the photomultiplier tube. mdpi.com

Radioluminescence Quantum Yield Studies

The efficiency of a scintillator is fundamentally linked to its radioluminescence quantum yield (RLQY), which is the ratio of emitted photons to the energy deposited by ionizing radiation. Studies on hybrid liquid scintillators combining perovskite nanocrystals with 2,5-diphenyloxazole (PPO) have demonstrated markedly high RLQYs under X-ray irradiation. nih.govresearchgate.netnih.gov Theoretical and experimental analyses suggest that this enhancement is due to X-ray induced charge transfer from the organic molecules to the nanocrystals. nih.govnih.gov

In one study, a system using CsPbBr3 and CsPbBr1.5I1.5 perovskite quantum dots (QDs) with PPO as the fluorescent material was developed for a radioluminescent nuclear battery. The fluorescence of this system was found to be composed of approximately 5% radioluminescence and 95% photoluminescence. nuaa.edu.cn The addition of QDs significantly improved the optical and electrical properties of the device. nuaa.edu.cn While this data is for the 2,5-isomer, it highlights the research direction for studying the radioluminescence of diphenyloxazole compounds.

Applications of this compound in Organic Electronic and Photonic Devices

The unique photophysical properties of diphenyloxazole derivatives make them valuable in a range of organic electronic and photonic applications.

Integration into Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Derivatives of diphenyloxazole are recognized for their potential in Organic Light-Emitting Diodes (OLEDs). Their stability and efficiency contribute to enhanced performance in display technologies. chemimpex.com Specifically, 4,5-diphenyl-2-phenyloxazole derivatives have been synthesized and investigated as deep-blue emitters for OLEDs. In one study, new materials incorporating a 4,5-diphenyloxazole (B1616740) moiety into a dual-core structure of anthracene (B1667546) and pyrene (B120774) were developed. These materials, TPO-AP and AP-TPO, exhibited high photoluminescence quantum yields (PLQY) of 88% and 82%, respectively, with emission in the deep-blue region. nih.gov When used as the emitting layer in non-doped OLED devices, the TPO-AP based device achieved a current efficiency of 5.49 cd/A and an external quantum efficiency (EQE) of 4.26%. nih.gov This demonstrates the promise of diphenyloxazole structures in creating high-efficiency blue emitters, which are critical for display and lighting applications. nih.gov

Table 1: Performance of Diphenyloxazole-based OLED Emitters

| Compound | Max. Photoluminescence (nm) | PLQY (%) | Current Efficiency (cd/A) | EQE (%) |

|---|---|---|---|---|

| TPO-AP | 443 | 88 | 5.49 | 4.26 |

| AP-TPO | 433 | 82 | 4.33 | 3.73 |

Data sourced from a study on dual-core deep blue emitters. nih.gov

Role in Organic Photovoltaic Cells and Energy Conversion Systems

Diphenyloxazole derivatives are also applied in the formulation of organic photovoltaic cells, where they can contribute to improved energy conversion efficiency. chemimpex.com Theoretical studies on 2,5-diphenyloxazole (DIPO) and its newly designed derivatives have been performed to evaluate their potential as sensitizers in Dye-Sensitized Solar Cells (DSSCs). psgcas.ac.in By modifying the DIPO structure with different electron-donating and withdrawing groups, researchers aimed to improve light-harvesting efficiency (LHE) and electron injection properties. The theoretical results suggested that the newly designed sensitizers would be excellent candidates for solar cells, paving the way for experimental synthesis. psgcas.ac.in 2,5-Diphenyloxazole has also been studied for its role in photon upconversion, a process that can increase the efficiency of photovoltaic cells by converting low-energy photons into higher-energy ones. researchgate.net

Design of Fluorescent Probes and Sensors for Analytical Techniques

The high fluorescence quantum yields of diphenyloxazole derivatives make them excellent candidates for fluorescent probes and sensors. chemimpex.comnih.gov A notable application is in the development of sensors for monosaccharides. By functionalizing a diphenyloxazole core with a boronic acid group (an electron-withdrawing group) and a dimethylamino group (an electron-donating group), a probe exhibiting intramolecular charge transfer (ICT) was created. nih.gov This probe shows large spectral changes in the presence of sugars like fructose (B13574), glucose, and galactose. The interaction with the sugar alters the electron-withdrawing properties of the boronic acid, affecting the ICT process and resulting in a blue shift and a significant increase in fluorescence intensity. nih.gov Furthermore, the fluorescence lifetime of the probe changes upon binding to sugars, which is a valuable characteristic for sensing applications as it is independent of probe concentration and excitation power. nih.gov

Table 2: Fluorescence Lifetime Changes of a Diphenyloxazole-based Sugar Probe

| State of Probe | Fluorescence Lifetime (ns) |

|---|---|

| Neutral form (no sugar) | 1.7 |

| Anionic form | 3.7 |

| In presence of fructose (pH 7) | Changes from 2.8 to 3.6 |

Data from a study on a fluorescent probe for monosaccharides. nih.gov

This compound as an Active Medium in Dye Lasers

Compounds from the oxazole (B20620) family, such as 2,5-diphenyloxazole (PPO), are well-established as effective laser dyes. scientificlabs.iesigmaaldrich.comresearchgate.net Research into new active media for dye lasers has included the study of bifluorophoric compounds that incorporate a diphenyloxazole structure. One study investigated eight new compounds that combined 1,3,5-triphenyl-2-pyrazoline with either 2,5-diphenyloxazole or 2,5-diphenyl-1,3,4-oxadiazole. spiedigitallibrary.org These new dyes exhibited high fluorescence quantum efficiencies, ranging from 0.40 to 0.82 in various solvents. When tested in a nitrogen-pumped laser system, they demonstrated efficiencies up to 85% compared to the standard dye POPOP, with a tuning range of nearly 60 nm in the blue region of the spectrum. spiedigitallibrary.org This highlights the utility of the diphenyloxazole scaffold in creating efficient and tunable dye laser media. spiedigitallibrary.org

Laser Action and Photoluminescence Quantum Efficiency

The efficacy of aromatic compounds like diphenyloxazole in laser applications is intrinsically linked to their photophysical properties, particularly the photoluminescence quantum yield (PLQY) and the rates of competing nonradiative decay processes. The molecular structure and symmetry of the fluorescent molecule play a crucial role in determining these parameters.

Research into family-related π-structured aromatic compounds has shown that molecules with higher symmetry often exhibit a significant decrease in the intersystem crossing rate constant (kST). researchgate.net This reduction in the rate of transition from the singlet excited state (S1) to the triplet state (T1) is advantageous for fluorescence, as it minimizes a major nonradiative decay pathway. researchgate.net For instance, in a study comparing 20 different aromatic compounds, it was consistently observed that more symmetrical molecules had lower laser action thresholds and, in most cases, significantly higher photochemical stability. researchgate.net This is because in a molecule with higher symmetry, not all triplet states can effectively mix with the fluorescing S1 state, thus preserving the population of the state responsible for light emission. researchgate.net

The PLQY is a direct measure of a material's emission efficiency and is a critical parameter for optoelectronic devices. For solid-state organic materials, achieving a high PLQY can be challenging due to fluorescence quenching caused by tight molecular packing and intermolecular interactions. However, high PLQY values have been achieved in certain aromatic hydrocarbon crystals, with measured lower-limit values reaching 0.80 for p-terphenyl (B122091) and 0.68 for pyrene in single-crystal form. acs.org Strategies to enhance PLQY often involve designing molecules where π-conjugation is extended in a way that modulates molecular arrangement, reducing quenching effects while maintaining good charge transport properties. shuaigroup.net

Performance Evaluation in Restricted Matrices (e.g., Sol-Gel Glass, Copolymer Media)

Incorporating fluorescent dyes like diphenyloxazole into solid matrices is a key strategy for creating robust, solid-state optical and sensing materials. The performance of the dye is highly dependent on the nature of the host matrix.

Sol-Gel Glass: 2,5-Diphenyloxazole (PPO) has been successfully doped into transparent, monolithic sol-gel glasses. rsc.org These materials are typically prepared through the polymerization of tetraethyl orthosilicate (B98303) (TEOS) in a solution containing the PPO dopant. rsc.org The resulting glass possesses nanoporous structures with pore diameters in the range of 1.8-2.1 nm. rsc.org A critical factor in performance is the stability of the dopant within the matrix. Studies have shown that the leaching of PPO from the sol-gel glass can be minimized by optimizing the drying process; drying at an elevated temperature (e.g., 70°C) reduces leaching compared to room-temperature drying. rsc.org These PPO-doped sol-gel glasses, in both monolithic and powdered forms, have proven effective for the detection of β-radioactivity, demonstrating their utility in radio-analytical chemistry. rsc.org

Copolymer Media: The laser performance of oxazole dyes has also been evaluated in copolymer matrices. A common host is a copolymer of methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA). cu.edu.eg These polymer hosts provide a rigid environment that can enhance the photostability and laser performance of the embedded dye compared to liquid solutions. The properties of the copolymer, such as its polarity and rigidity, can be tuned by altering the monomer ratio, allowing for the optimization of the dye's absorption and fluorescence characteristics. cu.edu.eg

Exploitation of this compound in Advanced Materials Architectures

The unique photophysical properties of diphenyloxazole are being leveraged to create sophisticated materials with tailored functionalities through precise structural control at the molecular level.

Formation of Molecular Cocrystals with Tunable Optical and Dielectric Properties

Crystal engineering through the formation of two-component molecular systems, or cocrystals, is a powerful method for modulating the solid-state properties of organic materials. rsc.org This approach allows for the precise control of molecular stacking and intermolecular interactions, which in turn dictates the material's optical and electronic characteristics. rsc.org

Using 2,5-diphenyloxazole (DPO) as a photoactive building block, researchers have created novel cocrystals that exhibit tunable fluorescence, up-conversion emission, and thermal stability superior to that of pure DPO. rsc.orgresearchgate.net By combining DPO with different co-formers such as hydroquinone (B1673460) or tetrafluoroterephthalic acid, it is possible to generate multi-color polarized emissions in the UV/blue region. researchgate.netnih.gov Furthermore, these cocrystals can display reversible mechanochromic fluorescence, where their emission color changes in response to mechanical stimuli. nih.gov The co-crystallization strategy has also been shown to modulate the dielectric constants of the materials, opening up applications in electro-optics. rsc.org

| DPO Cocrystal System | Co-former | Observed Properties | Potential Applications |

| DPO-Hydroquinone | Hydroquinone | Tunable fluorescence, Pump-enhanced luminescence, Altered dielectric constant rsc.org | Optoelectronics, Electro-optics rsc.org |

| DPO-TFTA | Tetrafluoroterephthalic acid | Tunable fluorescence in UV/blue region nih.gov | Solid-state UV/blue emitters researchgate.net |

| DPO-DFB | 1,4-Dibromotetrafluorobenzene | UV/blue polarized emission, Mechanochromic fluorescence nih.gov | Optical switches, Sensors nih.gov |

Fabrication of Two-Component Films for Tunable Luminescence

Thin-film fabrication offers another avenue for creating functional materials from diphenyloxazole. The Low Vacuum Physical Vapor Deposition (LVPVD) method has been used to prepare two-component films of 2,5-diphenyloxazole (DPO) and octafluoronaphthalene (B166452) (OFN). core.ac.ukresearchgate.net

In these films, the OFN molecules effectively isolate the DPO chromophores. core.ac.uk This separation suppresses the aggregation of DPO molecules, which typically leads to fluorescence quenching in the solid state. core.ac.uk As a result, the DPO-OFN films exhibit tunable blue/bluish-violet fluorescence with a noticeable blue shift compared to films of pristine DPO. core.ac.ukresearchgate.net This work demonstrates a viable method for fabricating molecular materials with tunable luminescence, with potential uses in next-generation photofunctional devices like organic light-emitting diodes (OLEDs). core.ac.uk

Development of Scintillating Polymers

Diphenyloxazole is a cornerstone compound in the development of plastic scintillators, which are materials that emit light upon exposure to ionizing radiation. chemimpex.com These materials are critical for radiation detection in nuclear security and medical physics.

Traditionally, plastic scintillators are made by doping a polymer matrix, such as polyvinyltoluene (PVT), with fluorescent small molecules like 2,5-diphenyloxazole (PPO). acs.orgacs.org PPO acts as the primary fluorescent dopant, absorbing energy from the polymer matrix and re-emitting it as detectable light. acs.org However, high concentrations of PPO can lead to issues like plastic softening and dopant aggregation, which impair the detector's efficiency and longevity. acs.org

Structure Activity Relationship Studies and Molecular Design of 2,4 Diphenyloxazole Analogs

Investigating the Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of the 2,4-diphenyloxazole ring are significantly influenced by the nature and position of substituents on its phenyl rings. The oxazole (B20620) ring itself is an electron-deficient system, which makes it susceptible to certain chemical transformations. clockss.org

Chemical Reactivity:

The reactivity of the oxazole ring is a balance of its different positions. The C2 position is the most acidic, followed by C5 and then C4. tandfonline.com Electrophilic substitution, when an electron-donating group is present to activate the ring, typically occurs at the C5 position. tandfonline.com Conversely, nucleophilic substitution reactions are rare and generally require the presence of a leaving group, with halogen substitutions being most feasible at the C2 position. tandfonline.com

The introduction of substituents on the phenyl rings can modulate this inherent reactivity.

Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as a nitro group (-NO2) or a tosyl group (-SO2C6H4CH3), to the phenyl rings enhances the electron-deficient nature of the oxazole core. researchgate.net This can increase the molecule's stability by making the ring less susceptible to oxidative cleavage. tandfonline.comresearchgate.net For instance, the tosyl group at the 4-position can modulate charge distribution and stability. researchgate.net

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2) groups increase the electron density of the heterocyclic system. This can make the molecule more prone to oxidation but can also facilitate certain electrophilic substitution reactions. tandfonline.com

Computational studies, such as those employing Density Functional Theory (DFT), have been used to analyze the stability of such compounds. For example, calculations of chemical potential (μ) can indicate the relative stability of different substituted structures. researchgate.net The bromination of diphenyloxazoles in methanol (B129727) highlights the influence of substituents, where the substitution pattern dictates whether the reaction yields 2-oxazolines, 3-oxazolines, or ring-opened keto amides. clockss.org When the substituent at the 2-position is aromatic, 2-oxazolines or keto amides are formed, whereas an aromatic substituent at the 4-position leads exclusively to 3-oxazolines. clockss.org

Chemical Stability:

The stability of this compound derivatives is crucial for their practical applications. The oxazole ring is generally thermally stable. tandfonline.com However, it can undergo photo-oxidation. tandfonline.com Studies on the photo-oxidation of substituted 2,5-diphenyloxazole (B146863) by singlet oxygen showed that the reaction proceeds via a [4+2]-cycloaddition. researchgate.net The rate of this reaction is influenced by substituents; for instance, a methyl group was found to slightly increase the reaction rate compared to the unsubstituted molecule, highlighting the electronic effect of functional groups on stability. researchgate.net

Elucidation of Structure-Photophysical Property Relationships in this compound Derivatives

This compound and its derivatives are well-known for their fluorescent properties, making them valuable as scintillators, fluorescent probes, and components in organic light-emitting diodes (OLEDs). nih.govpsgcas.ac.inchemimpex.com The relationship between the molecular structure and photophysical properties such as absorption, emission, and quantum yield is a key area of research.

The core this compound structure features extensive π-conjugation from the two phenyl groups linked to the oxazole ring, which is the basis for its photophysical behavior. researchgate.net Modifying these phenyl rings with different functional groups allows for the precise tuning of these properties.

Effect of Donor-Acceptor Groups: A common strategy for modulating photophysical properties is to create a "push-pull" system by introducing an electron-donating group (donor) on one phenyl ring and an electron-withdrawing group (acceptor) on the other. This can lead to an intramolecular charge transfer (ICT) character in the excited state. nih.gov Molecules with strong ICT character often exhibit high fluorescence quantum yields, long-wavelength emissions, and significant sensitivity to solvent polarity (solvatochromism). nih.govresearchgate.net For example, a this compound derivative substituted with a dimethylamino group (donor) and a boronic acid group (acceptor) shows large spectral changes in the presence of monosaccharides, demonstrating its utility as a fluorescent sensor. nih.gov

Influence of Substituent Position and Nature: The specific nature and position of the substituent are critical.

Bathochromic Shift: The introduction of both electron-donating groups (like -N(CH3)2) and electron-withdrawing groups can lead to a bathochromic (red) shift in the absorption and emission spectra. psgcas.ac.inresearchgate.net Theoretical studies on 2,5-diphenyloxazole derivatives designed for dye-sensitized solar cells (DSSCs) showed that strategic placement of donor and acceptor groups resulted in a significant red-shift of the absorption maximum compared to the parent molecule. psgcas.ac.in

Fluorescence Quantum Yield (ΦF): The efficiency of fluorescence is also highly dependent on the substitution pattern. Oxazole derivatives generally exhibit higher photoluminescence efficiencies compared to their imidazole (B134444) analogs. researchgate.net In a series of 5-methyl-2-aryl-4-acetyl oxazoles, the derivative with a diphenylamino group (a strong donor) showed the highest fluorescence quantum yield and lifetime. researchgate.net

The table below summarizes the photophysical properties of selected oxazole derivatives, illustrating the impact of different substituents.

| Compound/Derivative | Substituent(s) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Reference(s) |

| 2,5-Diphenyloxazole (PPO) | None | 303 (in cyclohexane) | - | 1.00 (in cyclohexane) | photochemcad.com |

| TPO-AP | 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole | - | 443 (in solution) | 0.88 | researchgate.net |

| AP-TPO | 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole | - | 433 (in solution) | 0.82 | researchgate.net |

| MDPAPAO | 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole | Bathochromically shifted | Sensitive to solvent polarity | High | researchgate.net |

| Donor-Acceptor Diphenyloxazole | Dimethylamino and boronic acid groups | 350 (excitation) | 485 (in presence of fructose) | High | nih.gov |

Rational Design Principles for Modulating this compound Functionality through Substituent Effects

The insights gained from structure-activity and structure-property relationship studies enable the rational design of this compound analogs with tailored functionalities. The goal is to strategically place substituents to achieve desired electronic, chemical, or photophysical properties for specific applications, such as fluorescent probes, sensors, or materials for optoelectronics. nih.govpsgcas.ac.inmdpi.com

Principles for Designing Fluorescent Probes:

Inducing Solvatochromism: To create probes sensitive to their local environment (e.g., polarity), a "push-pull" architecture is employed. An electron-donating group (e.g., -N(CH3)2, -OCH3) is placed on one of the phenyl rings, and an electron-withdrawing group (e.g., -CN, -NO2, boronic acid) is placed on the other. nih.govmdpi.com This design enhances the change in dipole moment upon excitation, leading to strong solvatochromic shifts in fluorescence, which is useful for imaging applications in biological systems. mdpi.com

Tuning Emission Wavelength: The emission color can be controlled by the strength of the donor and acceptor groups and the extent of the π-conjugated system. Extending the conjugation, for example by using larger aromatic systems like anthracene (B1667546) or pyrene (B120774) attached to the diphenyloxazole core, typically results in a red-shift of the emission wavelength. researchgate.net This is a key principle for developing near-infrared (NIR) probes for deep-tissue imaging. magtech.com.cn

Incorporating a Recognition Moiety: For designing selective sensors, a specific recognition element is attached to the fluorophore. A well-known example is the use of a boronic acid group for sensing sugars. nih.gov The binding of the target analyte to the recognition moiety perturbs the electronic structure of the fluorophore, causing a detectable change in the fluorescence signal (intensity, wavelength, or lifetime). nih.gov

Principles for Designing Stable and Reactive Molecules:

Enhancing Stability: For applications requiring high stability, such as in OLEDs or as laser dyes, substituents that protect the oxazole ring from degradation are chosen. Electron-withdrawing groups can increase the photo-stability by making the molecule less prone to photo-oxidation. researchgate.netresearchgate.net Steric hindrance, introduced by bulky substituents, can also improve stability by preventing dye aggregation and intermolecular reactions. psgcas.ac.in

Modulating Reactivity for Synthesis: The substituent effects on reactivity can be harnessed for synthetic purposes. By placing activating or deactivating groups at specific positions, chemists can direct subsequent reactions to particular sites on the molecule. tandfonline.com This control is fundamental in using this compound as a building block for more complex molecules. researchgate.net The concept of bioisosteres, where one functional group is replaced by another with similar physical or chemical properties (e.g., replacing an oxazole with an oxadiazole), is another powerful design tool to fine-tune properties like electronic character and hydrogen bonding potential while maintaining a core structural motif. nih.gov

The following table provides examples of rational design strategies and their outcomes for diphenyloxazole derivatives.

| Design Goal | Strategy | Example Substituent(s) | Resulting Functionality | Reference(s) |

| Monosaccharide Sensing | Introduce a recognition moiety and create a push-pull system. | Dimethylamino (donor) and boronic acid (receptor/acceptor). | Fluorescent probe with a turn-on response to sugars. | nih.gov |

| Enhanced Solar Cell Efficiency | Attach strong donor and acceptor groups to improve charge injection. | Triphenylamine (TPA) as a donor. | Improved light-harvesting efficiency and electron injection in DSSCs. | psgcas.ac.in |

| Modulating Anticancer Activity | Vary substituents on the 2-phenyl ring. | 2-nitrophenyl or 4-acetyloxyphenyl. | Potent activity against specific cancer cell lines. | researchgate.net |

| Tuning Fluorescence Color | Extend the π-conjugated system. | Anthracene and pyrene moieties. | Deep blue light emission with high quantum yields. | researchgate.net |

By applying these design principles, scientists can move beyond trial-and-error and systematically engineer this compound-based molecules with optimized performance for a wide array of advanced applications.

Computational and Theoretical Investigations of 2,4 Diphenyloxazole

Quantum Chemical Calculations and Molecular Orbital Theory Applications

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of 2,4-diphenyloxazole. These methods allow for the optimization of molecular geometry and the analysis of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the compound's stability and reactivity. researchgate.net

While specific DFT studies on this compound are not as prevalent as for its 2,5-isomer, the principles can be readily applied. For instance, in related oxazole (B20620) systems, DFT calculations have been used to determine geometries, electronic structures, and absorption spectra. psgcas.ac.in Such calculations typically involve functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance of accuracy and computational cost. psgcas.ac.in

Molecular Orbital (MO) theory helps in elucidating the electronic transitions and predicting the photophysical behavior of the molecule. The HOMO and LUMO energy levels and their distribution across the molecule are of particular interest. For substituted oxazoles, the HOMO is often delocalized over the π-system, while the LUMO's character is influenced by the nature and position of the substituents. psgcas.ac.inmdpi.com These frontier orbitals govern the electron-donating and electron-accepting capabilities of the molecule, which are fundamental to its reactivity. researchgate.net

Furthermore, quantum-chemical calculations have been employed to distinguish between isomeric heterocyclic compounds like oxazoles and imidazoles. Computed NMR data, obtained through DFT, show good agreement with experimental values and serve as a powerful tool for structural identification. For oxazoles, the C-2 carbon chemical shift is a key identifier. researchgate.net

Table 1: Representative Quantum Chemical Calculation Parameters for Oxazole Derivatives

| Parameter | Typical Method/Functional | Typical Basis Set | Application |

| Geometry Optimization | DFT/B3LYP | 6-311+G(d,p) | Determination of stable molecular structure |

| Electronic Properties | DFT/B3LYP | 6-311+G(d,p) | HOMO-LUMO analysis, electrostatic potential |

| Absorption Spectra | TD-DFT | 6-311+G(d,p) | Prediction of UV-Vis absorption wavelengths |

| NMR Spectra | GIAO-DFT | Varies | Structural elucidation and isomer differentiation |

This table represents typical computational methods used for oxazole derivatives, which are applicable to this compound.

Molecular Dynamics Simulations and Conformal Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of molecules over time. While specific MD studies on this compound are scarce in the literature, the methodology is highly relevant for understanding its flexibility and intermolecular interactions. MD simulations can provide insights into how the phenyl rings rotate relative to the central oxazole core and how the molecule behaves in different solvent environments.

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, is crucial for understanding the three-dimensional structure of this compound. The relative orientation of the two phenyl rings is a key conformational feature. In a study of the photoinduced cycloaddition reactions of this compound with o-quinones, the stereochemistry of the products provides indirect information about the preferred conformations of the oxazole during the reaction. scribd.com The reaction afforded spirooxetane products, indicating specific spatial arrangements of the reactants. scribd.com

For related compounds, such as derivatives of 2,5-diphenyloxazole (B146863), molecular modeling studies have been used to investigate structural overlap with biological molecules. aacrjournals.org These studies perform conformational analysis to understand how the molecule might fit into protein binding pockets, highlighting the importance of the molecule's shape and hydrophobicity. aacrjournals.org In one such study, it was noted that one of the phenyl rings of a 2,5-diphenyloxazole substructure was tucked into the hydrophobic core of flanking lipophilic systems, a conformational detail that could be explored for this compound as well. aacrjournals.org

Prediction of Reactivity and Photophysical Characteristics

Computational methods are powerful tools for predicting the reactivity and photophysical properties of this compound. Reactivity descriptors derived from DFT, such as the HOMO-LUMO gap, chemical potential, and hardness, can provide a quantitative measure of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

The photophysical properties, including absorption and emission wavelengths, are predictable using Time-Dependent Density Functional Theory (TD-DFT). psgcas.ac.in These calculations can predict the energies of electronic transitions, which correspond to the absorption of light, and the subsequent emission upon relaxation. For example, theoretical studies on substituted 2,5-diphenyloxazole have been used to design new sensitizers for solar cells by predicting their light-harvesting efficiency and electron injection capabilities. psgcas.ac.in Similar approaches could be applied to this compound to explore its potential in optoelectronic applications.

In the context of iridium(III) complexes with 2,4-diphenyloxazolato ligands, the photophysical properties were found to be strongly influenced by the ligand's structure. researchgate.net The study reported on the luminescent properties of these complexes, demonstrating that the specific isomerism of the diphenyloxazole ligand is a key determinant of the resulting complex's emission characteristics. researchgate.net

Furthermore, computational screening of oxazole derivatives for biological activity often involves predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rroij.com These in silico methods help in the early stages of drug discovery by filtering out compounds with unfavorable predicted properties. While a specific study on this compound was not found, the methodology is standard for this class of compounds.

Table 2: Predicted Properties of Substituted Oxazole Derivatives from Computational Studies

| Property | Computational Method | Predicted Trend/Information | Relevance to this compound |

| Reactivity | DFT (HOMO-LUMO gap) | Smaller gap correlates with higher reactivity. mdpi.com | Can be used to predict sites of electrophilic/nucleophilic attack. |

| Maximum Absorption (λmax) | TD-DFT | Red-shift with increased conjugation or specific substituents. psgcas.ac.in | Prediction of its color and light-absorbing properties. |

| Luminescence | TD-DFT | Emission properties are dependent on excited state energies and geometries. researchgate.net | Assessment of its potential as a luminophore. |

| Drug-likeness | In silico ADMET prediction | Evaluation based on Lipinski's rule of five and toxicity risk assessment. rroij.com | Screening for potential pharmaceutical applications. |

This table outlines how computational methods are used to predict key properties of oxazole derivatives, which can be directly applied to the study of this compound.

Analytical and Spectroscopic Techniques for 2,4 Diphenyloxazole Characterization in Research

Advanced Spectroscopic Methods

Spectroscopic methods form the cornerstone of the molecular characterization of 2,4-diphenyloxazole, each providing unique insights into its structure and properties.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The mass spectrum of this compound, like other diphenyloxazole isomers, is characterized by the presence of prominent peaks corresponding to the fluorene (B118485) cation (m/z 165) and the fluorene radical ion (m/z 166). clockss.org The relative abundances of these ions can vary between isomers. For this compound, the relative abundance of the m/z 165 ion is notably lower compared to its 2,5- and 4,5-isomers, while the m/z 166 peak is also of low relative abundance. clockss.org This suggests that skeletal rearrangements involving phenyl migration are less favored in the fragmentation of the 2,4-isomer. clockss.org

The general fragmentation of aromatic compounds often involves the initial loss of an electron to form a molecular ion (M+•), which then undergoes further cleavage. libretexts.org For heterocyclic compounds like oxazoles, fragmentation can be initiated at or near the heteroatoms. youtube.com The specific fragmentation pattern provides a fingerprint that can be used to distinguish between isomers and to confirm the identity of the compound.

Table 1: Relative Abundances of Key Fragment Ions in the Mass Spectra of Diphenyloxazole Isomers This table provides a comparison of the relative abundances of the m/z 165 and m/z 166 fragment ions for different diphenyloxazole isomers.

| Compound | Relative Abundance m/z 165 | Relative Abundance m/z 166 |

| 4,5-Diphenyloxazole (B1616740) | 76 | 16 |

| 2,5-Diphenyloxazole (B146863) | 55 | 48 |

| This compound | 4 | 2 |

| 2,4,5-Triphenyloxazole | 79 | 46 |

| Data sourced from a comparative mass spectrometric study of diphenyloxazoles. clockss.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹³C NMR spectrum of 5-methyl-2,4-diphenyloxazole shows distinct signals for the carbon atoms of the oxazole (B20620) ring and the phenyl substituents. The carbon of the methyl group appears at δ 13.43 ppm. The aromatic carbons resonate in the region of δ 125.27-133.30 ppm, while the carbons of the oxazole ring are observed at δ 143.41 and 159.29 ppm. rsc.org By analogy, the NMR spectra of this compound would show a similar pattern of aromatic proton and carbon signals, but without the singlet corresponding to the methyl group. The chemical shifts can be influenced by the solvent used, with deuterated chloroform (B151607) (CDCl₃) being a common choice. rsc.org

Table 2: NMR Spectroscopic Data for 5-methyl-2,4-diphenyloxazole in CDCl₃ This table presents the ¹H and ¹³C NMR chemical shifts for a derivative of this compound, which can be used for comparative structural analysis.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity |

| 2.52 | s |

| 7.34-7.37 | m |

| 7.46-7.50 | m |

| 7.68-7.71 | m |

| 8.09-8.12 | m |

| Data for 5-methyl-2,4-diphenyloxazole. rsc.org |

UV-Visible and Fluorescence Spectroscopy for Optical Property Assessment

UV-Visible and fluorescence spectroscopy are fundamental for evaluating the optical properties of this compound, which are crucial for its applications in areas like scintillation and as a fluorescent probe. The UV-Visible absorption spectrum reveals the wavelengths of light the molecule absorbs, corresponding to electronic transitions from the ground state to excited states. Fluorescence spectroscopy provides information about the emission of light as the molecule returns to the ground state.

The optical properties of diphenyloxazoles are highly dependent on the substitution pattern. For instance, 2,5-diphenyloxazole (PPO), a well-known scintillator, has an absorption maximum around 305 nm in ethanol. nih.gov The excited-state dynamics of diphenyloxazole derivatives have been investigated using ultrafast spectroscopic measurements, revealing fluorescence quenching in polar solvents due to the population of a charge-separated state. unige.chunige.ch In non-polar solvents, a different quenching mechanism involving intersystem crossing to the triplet manifold has been proposed. unige.ch

While specific absorption and emission maxima for this compound are not detailed in the provided search results, it is expected to exhibit absorption in the UV region and to fluoresce, though its efficiency and spectral characteristics may differ from its more commonly studied 2,5-isomer. The solvent environment can also significantly influence the absorption and emission spectra of such compounds. pku.edu.cn

Table 3: Spectroscopic Properties of the Related Compound 2,5-Diphenyloxazole (PPO) This table provides UV-Visible absorption and fluorescence data for the isomeric compound 2,5-diphenyloxazole for comparative purposes.

| Solvent | Absorption Max (λ_abs) | Molar Extinction Coefficient (ε) | Emission Max (λ_em) | Quantum Yield (Φ) |

| Cyclohexane | 302.75 nm | 35,700 cm⁻¹M⁻¹ | ~365 nm | 1.0 |

| Ethanol | 305 nm | Not specified | ~365 nm | Not specified |

| Data for 2,5-Diphenyloxazole (PPO). nih.govphotochemcad.com |

Chromatographic Separation Techniques (e.g., Thin Layer Chromatography for Decomposition Product Studies)

Chromatographic techniques are vital for the purification of this compound and for the analysis of its purity and potential decomposition products. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method often used for these purposes. nih.govijpbs.com In the synthesis of oxazole derivatives, TLC is routinely used to monitor the progress of a reaction. mdpi.comijpsonline.com The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). ijpbs.com

For instance, in the study of the decomposition of the related compound 2,5-diphenyloxazole under UV light, TLC was employed to separate the various decomposition products. mdpi.com Different solvent systems can be tested to achieve optimal separation. mdpi.com The spots on the TLC plate can be visualized under UV light, and their R_f (retention factor) values can be used for identification by comparison with standards. nih.govijpbs.com

Table 4: General Application of TLC in the Analysis of Oxazole Derivatives This table outlines the typical use of Thin Layer Chromatography in the context of oxazole chemistry.

| Application | Stationary Phase | Typical Mobile Phase | Detection Method |

| Reaction Monitoring | Silica Gel G254 | Petroleum ether/ethyl acetate (B1210297) (8:2) | UV lamp (254 nm) |

| Purification Monitoring | Silica Gel 60 F254 | n-Hexane: Ethyl acetate (8:2) | UV light |

| Decomposition Studies | Silica gel | Various, e.g., benzene-hexane-chloroform | UV light, specific staining reagents |

| Information compiled from general procedures for the synthesis and analysis of oxazole derivatives. ijpbs.comijpsonline.com |

X-ray Diffraction (XRD) for Crystalline and Film Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in the crystalline state of this compound. Single-crystal XRD can provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing. Powder XRD is useful for identifying the crystalline phases present in a bulk sample and can be used to study the structure of thin films. rsc.orgiza-structure.org

While specific crystallographic data for this compound was not found in the search results, studies on related compounds highlight the utility of this technique. For example, the crystal structure of a cocrystal of 2,5-diphenyloxazole with picric acid has been determined, revealing a triclinic crystal system. researchgate.net Similarly, the crystal structure of a bioxazole formed from the phototransformation of 4,5-diphenylisoxazole (B84616) was elucidated by single-crystal X-ray crystallography. unige.ch The analysis of XRD patterns of polymer films doped with 2,5-diphenyloxazole has been used to confirm the amorphous nature of the material. researchgate.net These examples underscore the power of XRD in providing fundamental structural information for oxazole-based materials.